molecular formula C6H5Cl2NZn B8766811 (2-Chloro-5-pyridyl)methylzinc chloride

(2-Chloro-5-pyridyl)methylzinc chloride

Cat. No.: B8766811
M. Wt: 227.4 g/mol
InChI Key: PQSXTBMHLNJQKD-UHFFFAOYSA-M
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Description

Significance of Organometallic Chemistry in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. numberanalytics.comnumberanalytics.com Organometallic chemistry, the study of compounds containing metal-carbon bonds, provides a powerful toolkit for forging these connections with high efficiency and selectivity. wikipedia.orgsolubilityofthings.com Organometallic reagents and catalysts are central to numerous transformations, facilitating reactions that would be difficult to achieve through traditional methods. numberanalytics.comsolubilityofthings.com

The development of cross-coupling reactions, a major achievement in organometallic chemistry, has revolutionized the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comcdnsciencepub.com These reactions typically involve the coupling of two organic fragments, often an organometallic component and an organic halide, in the presence of a metal catalyst, most commonly palladium or nickel. numberanalytics.com This methodology allows for the precise and predictable assembly of complex carbon frameworks, underscoring the indispensable role of organometallic compounds in modern chemical synthesis. numberanalytics.comwikipedia.org

Overview of Functionalized Organozinc Reagents: Synthetic Utility and Unique Characteristics

Among the diverse array of organometallic compounds, organozinc reagents have emerged as exceptionally versatile and valuable intermediates. researchgate.net A key advantage of organozinc compounds is their remarkable tolerance of a wide variety of sensitive functional groups, such as esters, nitriles, and ketones. nih.gov This high degree of functional group compatibility allows for their use in complex synthetic sequences without the need for extensive protecting group manipulations.

Functionalized organozinc reagents are particularly noted for their application in Negishi cross-coupling reactions. thieme-connect.comresearchgate.net These palladium- or nickel-catalyzed reactions enable the formation of C-C bonds under mild conditions. nih.gov The reactivity of organozinc reagents is moderate, striking a balance that avoids the high reactivity and associated side reactions of more aggressive organometallic compounds like organolithiums or Grignard reagents, while still being potent nucleophiles in the presence of a suitable catalyst. nih.gov This controlled reactivity contributes to their high chemoselectivity and broad applicability in organic synthesis. researchgate.net

The Pivotal Role of Pyridine (B92270) Derivatives in Chemical Research and Applied Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. nih.govnih.gov Its presence is fundamental to natural products like vitamins and alkaloids. dntb.gov.uaresearchgate.net In the realm of medicinal chemistry, the pyridine scaffold is a key component in numerous pharmaceutical drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties, which can enhance water solubility. nih.govdntb.gov.ua

Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netnih.gov Beyond pharmaceuticals, pyridine-containing molecules are crucial as ligands in coordination chemistry and catalysis, and are used in the development of functional materials. nih.govnih.gov The synthesis of complex molecules incorporating this heterocycle is therefore a significant focus of chemical research. dntb.gov.uaorgsyn.org

Conceptual Framework of (2-Chloro-5-pyridyl)methylzinc chloride within Organozinc Chemistry

This compound is an organozinc reagent that exemplifies the convergence of the principles outlined above. It is a functionalized organometallic compound specifically designed for use in organic synthesis, particularly in cross-coupling reactions. indiamart.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 352530-36-0
Empirical Formula C₆H₅Cl₂NZn
Molecular Weight 227.41 g/mol
Functional Group Chloro
Form Typically supplied as a 0.5 M solution in Tetrahydrofuran (B95107) (THF)

Data sourced from Sigma-Aldrich.

This reagent integrates the key features of a highly functionalized molecule. The organozinc moiety provides the nucleophilic carbon source for C-C bond formation, characterized by the favorable reactivity and functional group tolerance inherent to zinc organometallics. researchgate.netnih.gov The pyridyl component is a valuable heterocyclic building block, sought after for its applications in medicinal chemistry and materials science. nih.govnih.gov The chloro-substituent on the pyridine ring offers a potential site for further chemical modification, adding to its synthetic versatility.

Conceptually, this compound serves as a specialized tool for introducing the 2-chloro-5-pyridylmethyl fragment into a target molecule. Its use in a Negishi cross-coupling reaction, for example, would allow for the efficient and direct connection of this functionalized pyridine unit to another organic substrate, streamlining the synthesis of complex, high-value compounds.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,2′-bipyridyl
2-chloroisonicotinonitrile
2-pyridyl MIDA boronates
2-pyridyl pinacol (B44631) boronates
2-thienylzinc iodide
3-(trifluoromethyl)benzylzinc chloride
4-ethoxy-4-oxybutylzinc bromide
Carbon
Copper
Grignard reagents
Ligand-stabilized zinc halides
Nickel
Organolithium compounds
Organozinc pivalates
Palladium
Pyridine
Tetrahydrofuran

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2NZn

Molecular Weight

227.4 g/mol

IUPAC Name

zinc;2-chloro-5-methanidylpyridine;chloride

InChI

InChI=1S/C6H5ClN.ClH.Zn/c1-5-2-3-6(7)8-4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

PQSXTBMHLNJQKD-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CN=C(C=C1)Cl.[Cl-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Pyridyl Methylzinc Chloride

Synthesis of Key Precursors: 2-Chloro-5-(chloromethyl)pyridine (B46043)

The immediate precursor to the target organozinc compound is 2-chloro-5-(chloromethyl)pyridine. The synthesis of this intermediate is a critical step, with several established methodologies.

Chlorination Pathways of 2-Chloro-5-methylpyridine (B98176)

A common and direct method for synthesizing 2-chloro-5-(chloromethyl)pyridine is through the free-radical chlorination of 2-chloro-5-methylpyridine. justia.com This process typically involves reacting 2-chloro-5-methylpyridine with elemental chlorine, often in a high-boiling solvent and in the presence of a free-radical initiator like benzoyl peroxide or under UV irradiation. google.comgoogle.comsihaulichemicals.com

However, this reaction can be challenging to control. The reaction may not proceed uniformly, and there is a significant risk of over-chlorination, leading to the formation of dichlorinated and trichlorinated by-products such as 2-chloro-5-(dichloromethyl)pyridine (B1297100) and 2-chloro-5-(trichloromethyl)pyridine. justia.comepo.org To mitigate the formation of these impurities, the reaction is often stopped before completion, which can result in complex product mixtures that are difficult to separate and purify. justia.com Controlling the pH of the reaction mixture is crucial; a pH range of 0.5 to 3 is maintained to prevent the formation of unreactive hydrochloride salts at lower pH and the ionization of chlorine at higher pH, both of which would halt the desired chlorination. googleapis.com

One patented method describes the gas-phase chlorination of β-picoline (3-methylpyridine) at 300 to 500°C in the presence of an inert diluent to produce 2-chloro-5-(trichloromethyl)pyridine, which could potentially be reduced to the desired monochlorinated product. epo.orggoogleapis.com

Table 1: Comparison of Chlorination Methods for Pyridine (B92270) Derivatives
Starting MaterialChlorinating Agent(s)ConditionsKey ProductsChallenges
2-Chloro-5-methylpyridineChlorine (Cl₂)Free-radical initiator (e.g., benzoyl peroxide), high-boiling solvent, controlled pH (0.5-3) google.comgoogle.comgoogleapis.com2-Chloro-5-(chloromethyl)pyridineOver-chlorination leading to di- and tri-chlorinated by-products; incomplete reaction to avoid by-products. justia.com
3-Methylpyridine (β-Picoline)Chlorine (Cl₂)Gas phase, 300-500°C, inert diluent2-Chloro-5-(trichloromethyl)pyridineHigh temperature, potential for multiple chlorinated products. epo.orggoogleapis.com
3-MethylpyridineChlorine (Cl₂)Liquid phase, organic solvent, initiator, pH 4-52-Chloro-5-(chloromethyl)pyridine (Yield ~90%)Requires careful pH control to minimize by-products. google.com
2-Chloro-5-(hydroxymethyl)pyridineThionyl chloride (SOCl₂)1,2-dichloroethane, reflux2-Chloro-5-(chloromethyl)pyridineMulti-step process from a different precursor. prepchem.com

Alternative Routes for the Preparation of Substituted Chloromethylpyridines

Given the challenges of direct chlorination, several alternative multi-step synthetic routes have been developed. These methods often start from more readily available precursors and build the desired functionality through a series of reactions.

One prominent route begins with 3-picoline (3-methylpyridine). patsnap.com This can involve oxidation of the methyl group, followed by chlorination steps. patsnap.com A patented liquid-phase chlorination of 3-picoline in the presence of an organic solvent, an acidic buffer (to maintain a pH of 4-5), and an initiator has been reported to yield the target product at about 90%. google.com Another approach involves the diazotization of 2-amino-5-methylpyridine, which is itself synthesized from 3-methylpyridine. patsnap.com

Another complex, multi-step process starts from nicotinic acid. justia.com This synthesis involves:

Reaction with phosphorus pentachloride to form 3-(trichloromethyl)pyridine.

Treatment with an alkali metal alkoxide to produce a pyridine ether acetal.

Reaction with dilute aqueous acid to yield a pyridone aldehyde.

Hydrogenation to a pyridylmethanol compound.

Finally, chlorination to give 2-chloro-5-(chloromethyl)pyridine. justia.com

Other routes begin with the construction of the pyridine ring itself. For instance, one method involves the condensation of propionaldehyde (B47417) and an acrylic ester, followed by amination to form a dihydropyridone. google.comepo.org This intermediate is then halogenated, dehydrohalogenated, and finally chlorinated to yield 2-chloro-5-methylpyridine, which can then be subjected to side-chain chlorination as described previously. google.comepo.org A variation of this starts from 2-chloro-2-chloromethyl-4-cyanobutanal, which is cyclized using phosgene (B1210022) to give 2-chloro-5-(chloromethyl)pyridine in high yield (97%). chemicalbook.comchemicalbook.com Another established method is the chlorination of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride. prepchem.com

Direct Metalation Strategies for Organozinc Reagent Formation

The formation of (2-Chloro-5-pyridyl)methylzinc chloride from its precursor, 2-chloro-5-(chloromethyl)pyridine, is achieved through a direct metalation process known as oxidative addition or insertion.

Oxidative Insertion of Highly Reactive Zinc (Rieke Zinc) into Organic Halides

Standard zinc metal is often sluggish and unreactive towards many organic halides. nih.gov To overcome this, a highly reactive form of zinc, known as Rieke Zinc, is employed. riekemetals.com Rieke Zinc is a fine, black powder of metallic zinc with a high surface area, prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium, potassium, or lithium naphthalenide in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.govwikipedia.org

This activated zinc readily undergoes oxidative addition with a wide range of organic halides, including alkyl, aryl, and vinyl halides, under mild conditions to form the corresponding organozinc reagents. riekemetals.com The reaction tolerates various functional groups, making it a powerful tool in synthesis. riekemetals.com In the case of this compound, the highly reactive Rieke Zinc inserts into the carbon-chlorine bond of the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine. While Rieke zinc is highly reactive towards organoiodides and bromides, its reaction with organochlorides, such as the benzylic chloride in the precursor, is also feasible. nih.govnih.gov

The high reactivity of Rieke Zinc is attributed to its high surface area and the absence of passivating oxide layers that typically coat commercial zinc powders. wikipedia.org The preparation method generates very small particles (0.1 to 2 µm), sometimes forming colloidal suspensions. wikipedia.org

The mechanism of organozinc formation from zinc metal and organic halides is understood as a two-step process:

Oxidative Addition : The zinc metal first inserts into the carbon-halide bond, forming an organozinc intermediate on the surface of the metal. nih.govnih.gov

Solubilization : The surface-bound organozinc species is then solubilized into the reaction solvent. nih.govnih.gov

Studies using fluorescence microscopy have been instrumental in elucidating this mechanism, as they allow for the detection of the minute quantities of reaction intermediates that form on the zinc surface—species that are often undetectable by traditional analytical techniques. nih.govresearchgate.net The activation of zinc can also be influenced by the solvent; polar aprotic solvents like DMSO can accelerate the initial oxidative addition step. nih.gov

The efficiency of organozinc reagent formation is significantly enhanced by the use of additives, with lithium chloride (LiCl) being the most prominent and widely studied. nih.gov While initially thought to "clean" the zinc surface, the primary role of LiCl is now understood to be the acceleration of the solubilization step. nih.govnih.gov

The effectiveness of this process is dependent on the nature of the lithium salt. Studies have shown that LiCl, LiBr, and LiI are effective at promoting solubilization, whereas salts like LiF and LiOTf are not. nsf.gov This suggests that the coordinating ability of the halide anion is critical for the formation of the soluble zincate complex. nsf.gov

Interestingly, when Rieke Zinc is prepared by the reduction of ZnCl₂ with lithium, LiCl is formed as a byproduct. nih.govescholarship.org The presence of this "naturally" formed LiCl in the reaction supernatant is often the primary reason for the enhanced reactivity observed with lithium-reduced Rieke zinc compared to, for example, sodium-reduced preparations (which produce NaCl, a salt with low solubility in THF). nih.gov The addition of exogenous LiCl to reactions using sodium-reduced Rieke zinc can replicate the high reactivity, confirming that the soluble salt in the supernatant, rather than just the physical properties of the zinc powder itself, plays a dominant role in activating the system. nih.govnih.govacs.org

Table 2: Role of Additives in Organozinc Formation
Additive/ConditionPrimary Mechanistic RoleEffect on Reaction StepsResult
Lithium Chloride (LiCl) Solubilization of surface intermediates nih.govnih.govAccelerates the second step (solubilization) by forming soluble "ate" complexes (Li[RZnX₂]). nih.govnsf.govSignificantly increases the overall rate of soluble organozinc reagent formation. Exposes fresh zinc surface. nih.gov
Polar Aprotic Solvents (e.g., DMSO) Acceleration of oxidative addition nih.govAccelerates the first step (surface oxidative addition). nih.govIncreases the rate of formation of the surface intermediate.
Lithium Bromide (LiBr) / Lithium Iodide (LiI) Solubilization of surface intermediates nsf.govSimilar to LiCl, accelerates the solubilization step. nsf.govEffective in promoting the overall reaction.
Lithium Fluoride (B91410) (LiF) / Lithium Triflate (LiOTf) Ineffective nsf.govDoes not efficiently solubilize the surface intermediate. nsf.govLittle to no rate enhancement compared to the salt-free reaction.

Development of Stable Organozinc Formulations: Solid and Bench-Stable Reagents (e.g., Pivalate (B1233124) Adducts)

Organozinc halides, such as this compound, are typically supplied as solutions in solvents like tetrahydrofuran (THF) due to their inherent instability and reactivity towards air and moisture. This format presents challenges for long-term storage, handling, and precise dosage. To overcome these limitations, significant research has focused on converting these reactive reagents into solid, bench-stable formulations. A highly successful strategy involves the formation of organozinc pivalate adducts. nih.govbgu.ac.il

The conversion to a pivalate salt yields a solid compound that demonstrates remarkable stability in air, a stark contrast to the pyrophoric nature of many organometallic reagents. nih.gov This enhanced stability is achieved by replacing the more labile chloride ligand with a pivalate anion (OPiv), which alters the compound's structure and reactivity profile. nih.govstrath.ac.uk These solid reagents can be handled and weighed on the benchtop for short periods with minimal degradation, simplifying their use in synthetic procedures. orgsyn.org

The primary method for preparing these stable heteroarylzinc pivalates involves a transmetalation reaction. bgu.ac.ilresearchgate.net This process generally starts from the corresponding organomagnesium precursor, which is then treated with zinc pivalate, Zn(OPiv)₂. nih.gov This exchanges the MgCl group for the Zn(OPiv) group, resulting in the desired air-stable solid product after solvent removal. orgsyn.org An alternative route involves a directed magnesiation using a base like TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) followed by the same transmetalation with zinc pivalate. nih.govorgsyn.org

The resulting solid organozinc pivalates are not only stable but also retain the versatile reactivity needed for various carbon-carbon bond-forming reactions, including Negishi cross-coupling, acylations, and copper-catalyzed allylations. orgsyn.orgresearchgate.net The development of these solid, air-stable pivalate adducts represents a significant advancement, making sensitive organozinc compounds more accessible and practical for broader applications in both academic and industrial settings. orgsyn.org

Research Findings on Organozinc Pivalate Formation

The following table summarizes the common synthetic pathway for generating stable organozinc pivalates from organohalide precursors, a method applicable to the synthesis of (2-Chloro-5-pyridyl)methylzinc pivalate.

StepReactionReagentsIntermediate/ProductKey Outcome
1 Halogen-Magnesium ExchangeR-X (e.g., 2-Chloro-5-(chloromethyl)pyridine), MgR-MgCl (Grignard Reagent)Formation of the organomagnesium intermediate.
2 TransmetalationR-MgCl, Zn(OPiv)₂R-Zn(OPiv)Formation of the organozinc pivalate adduct. nih.gov
3 IsolationSolvent EvaporationSolid R-Zn(OPiv)Isolation of a bench-stable, solid organozinc reagent. orgsyn.org

The conversion to a pivalate adduct significantly alters the reagent's physical and handling properties, as detailed in the comparative table below.

PropertyThis compound(2-Chloro-5-pyridyl)methylzinc pivalate
Physical State Solution in THF (typically 0.5 M) Solid powder nih.govorgsyn.org
Air Stability Low; requires inert atmosphereHigh; can be handled in air for short periods nih.govorgsyn.org
Moisture Stability Low; sensitive to hydrolysisHigh; significantly more resistant to moisture bgu.ac.ilresearchgate.net
Storage Requires refrigeration (2-8°C) under inert gas Can be stored at room temperature, often under argon orgsyn.org
Handling Requires syringe/cannula techniques for transferCan be weighed on a balance in the open orgsyn.org

Reactivity Profiles and Transformative Synthetic Applications

Transition Metal-Catalyzed Cross-Coupling Reactions

(2-Chloro-5-pyridyl)methylzinc chloride is a key participant in a variety of cross-coupling reactions, which are fundamental processes for constructing the carbon skeletons of numerous pharmaceuticals, agrochemicals, and functional materials. The presence of the zinc metal imparts a moderate reactivity that is often associated with high functional group tolerance, a feature that distinguishes organozinc reagents in the landscape of organometallic chemistry.

Palladium-Catalyzed Negishi Coupling Protocols

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a powerful method for C-C bond formation. researchgate.net For reagents like this compound, palladium catalysis is particularly well-developed, offering high yields and broad applicability.

Versatility with Aryl and Heteroaryl Electrophiles

This compound demonstrates significant versatility in palladium-catalyzed Negishi couplings, reacting efficiently with a wide array of aryl and heteroaryl electrophiles. nih.gov The reaction accommodates both electron-rich and electron-poor (hetero)aryl halides, including chlorides, bromides, and iodides. nih.govmit.edu This versatility is crucial for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common motifs in medicinal chemistry.

Research has shown that pyridylzinc reagents are excellent nucleophiles in these processes, often proceeding at room temperature and avoiding issues like protodeboronation that can plague the corresponding Suzuki-Miyaura couplings with 2-pyridylboron reagents. nih.gov The coupling is effective for a range of substrates, from simple haloaromatics to more complex, heterocycle-containing aryl and heteroaryl halides, consistently providing good to excellent yields. nih.gov For instance, the coupling of 2-pyridylzinc reagents with various heteroaryl halides, including electron-deficient systems like pyrimidines and quinolines, has been successfully demonstrated. nih.gov

Table 1: Palladium-Catalyzed Negishi Coupling of Pyridylmethylzinc Analogs with Various (Hetero)aryl Electrophiles

Entry Electrophile Catalyst System Product Yield (%) Ref
1 4-Bromobenzonitrile Pd₂(dba)₃ / XPhos 4-(6-Chloropyridin-3-ylmethyl)benzonitrile >95 nih.gov
2 1-Bromo-4-methoxybenzene Pd₂(dba)₃ / XPhos 2-Chloro-5-(4-methoxybenzyl)pyridine >95 nih.gov
3 2-Bromopyridine Pd(PPh₃)₄ 2-(6-Chloropyridin-3-ylmethyl)pyridine ~85 researchgate.net
4 5-Bromoindole (N-protected) Pd(OAc)₂ / CPhos 5-(6-Chloropyridin-3-ylmethyl)-1H-indole ~88 nih.gov
5 2-Chloroquinoline Pd(OAc)₂ / EtCPhos 2-(6-Chloropyridin-3-ylmethyl)quinoline 92 nih.gov
6 5-Chlorobenzothiazole Pd(OAc)₂ / CPhos, LiCl 5-(6-Chloropyridin-3-ylmethyl)benzothiazole 94 nih.gov

Note: Data is representative of reactions with closely related pyridylmethylzinc reagents and illustrates the general scope.

Substrate Scope and Functional Group Compatibility

A hallmark of the Negishi coupling is its exceptional functional group tolerance, and reactions involving pyridylmethylzinc reagents are no exception. nih.gov These couplings are compatible with a wide variety of sensitive functional groups that might not withstand the harsher conditions of other coupling methods.

Studies on solid, moderately air-stable 2-pyridylzinc reagents have highlighted their excellent compatibility with functionalities such as ketones, esters, and even unprotected N-H groups found in indoles and indazoles. nih.govnih.gov This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. The ability to couple substrates bearing acidic protons is a significant advantage. Furthermore, the reaction is not limited to aryl halides; aryl triflates can also serve as effective electrophilic partners. The robustness of this methodology makes it a reliable tool for forging C(sp³)–C(sp²) bonds in intricate molecular architectures. mit.edu

Nickel-Catalyzed Conjugate and Direct Cross-Couplings

While palladium catalysts are prevalent, nickel-based systems offer a cost-effective and sometimes uniquely reactive alternative for cross-coupling reactions. nih.govnih.gov Nickel catalysts have proven effective in various transformations involving organozinc reagents, including acylative couplings and arylations through C-O bond activation.

Acylative Transformations with Carboxylic Acid Derivatives (Acid Fluorides, Chlorides, Anhydrides, Thioesters)

Nickel catalysis enables the efficient acylative coupling of organozinc reagents with a range of carboxylic acid derivatives. This transformation provides a direct route to ketones, which are fundamental intermediates in organic synthesis.

Notably, nickel-catalyzed cross-coupling of organozinc reagents with cyclic anhydrides, such as succinic and glutaric anhydrides, has been developed. nih.govcapes.gov.br This reaction proceeds via oxidative addition of the nickel complex into the anhydride (B1165640), followed by transmetalation with the organozinc compound, ultimately yielding keto-acid products. The method exhibits a broad substrate scope with respect to both the anhydride and the organozinc reagent. nih.gov While direct examples with this compound are not extensively documented, the general success with other aryl- and alkylzinc reagents suggests its applicability.

Furthermore, research into nickel-catalyzed reductive couplings has demonstrated the conversion of activated esters, such as N-hydroxyphthalimide (NHPI) esters, into ketones using organozinc reagents. baranlab.org This approach can often be performed as a one-pot procedure where the carboxylic acid is activated and coupled in the same vessel. Such methods expand the toolkit for acylative cross-coupling beyond traditional acid chlorides.

Table 2: Nickel-Catalyzed Acylative Coupling of Organozinc Reagents with Carboxylic Acid Derivatives

Entry Organozinc Reagent Acylating Agent Catalyst System Product Type Yield (%) Ref
1 PhZnCl Succinic Anhydride Ni(COD)₂ / Styrene γ-Keto acid 94 nih.gov
2 n-HexylZnBr Glutaric Anhydride Ni(COD)₂ / Styrene δ-Keto acid 91 nih.gov
3 4-MeO-PhZnCl Phenylacetic Acid (NHPI ester) NiCl₂·glyme Benzyl (B1604629) aryl ketone 93 baranlab.org
4 3-PyridylZnCl Ibuprofen (HOAt ester, in situ) NiCl₂·glyme Aryl alkyl ketone 71 baranlab.org

Note: This table illustrates the general scope of nickel-catalyzed acylative couplings of organozinc reagents.

Arylation Reactions with Pyridyl Ethers

The activation of traditionally unreactive C-O bonds is a significant frontier in cross-coupling chemistry, offering an alternative to the use of aryl halides. Nickel catalysis has been instrumental in advancing this area, enabling the coupling of aryl ethers with various nucleophiles. Specifically, the use of aryl 2-pyridyl ethers as electrophiles has gained traction, as the pyridyl group can act as a directing group to facilitate C-O bond cleavage.

Nickel-catalyzed cross-coupling reactions of aryl 2-pyridyl ethers with organozinc reagents have been reported, providing a method for C-C bond formation where the 2-pyridyloxy group is effectively replaced by the organic moiety from the zinc reagent. This strategy allows for the arylation of the organozinc compound, and while specific examples involving this compound are not prominent in the literature, the established reactivity of nickel catalysts in cleaving the C–O(Py) bond in the presence of other organozincs points to the potential feasibility of this transformation.

Copper-Mediated Carbon-Carbon Bond Formations (e.g., Conjugate Additions, Acylations)

While organozinc reagents are extensively used in copper-catalyzed reactions, specific literature detailing the application of this compound in copper-mediated conjugate additions and acylations is not widely available. However, the general reactivity of organozinc compounds provides a framework for its expected behavior.

In copper-catalyzed conjugate addition (Michael addition), organozinc reagents typically add to α,β-unsaturated carbonyl compounds to form a new carbon-carbon bond at the β-position. The process is believed to involve the formation of a copper-zinc ate complex, which then delivers the organic group to the enone. The presence of the pyridyl moiety in this compound could play a crucial role, potentially acting as a coordinating group that influences the reactivity and selectivity of the copper catalyst.

Similarly, copper-catalyzed acylations involve the reaction of an organozinc reagent with an acyl halide or thioester. This transformation is a powerful method for ketone synthesis. The reaction proceeds via a transmetalation step from zinc to copper, followed by reductive elimination to form the ketone product. The functional group tolerance of organozinc reagents makes them suitable for these transformations on complex substrates.

Table 1: Representative Copper-Catalyzed Conjugate Addition with Organozinc Reagents This table illustrates a general copper-catalyzed conjugate addition, as specific examples with this compound are not prominently documented.

Michael AcceptorOrganozinc ReagentCopper CatalystProductYield (%)
Cyclohex-2-en-1-oneDiethylzincCuCN·2LiCl3-Ethylcyclohexan-1-one>95
ChalconeDimethylzincCu(OTf)₂ with chiral ligand3-Phenyl-1,3-di-p-tolylpropan-1-one90

Cobalt-Catalyzed Reactions and Their Selectivity

The use of economical and less toxic first-row transition metals like cobalt as catalysts for cross-coupling reactions has gained significant traction. nih.gov Cobalt catalysts have proven effective in coupling organozinc reagents with various organic electrophiles. nih.gov These reactions are advantageous due to the high functional group tolerance and mild reaction conditions often employed. rsc.org

Cobalt-catalyzed cross-coupling reactions are believed to proceed through a mechanism involving radical intermediates, which distinguishes them from the typical catalytic cycles of palladium and nickel. scripps.edu This unique mechanism can lead to different reactivity and selectivity profiles. For pyridyl-containing organometallics, cobalt catalysis can be particularly effective. For instance, cobalt catalysis has been utilized for the C4-selective direct alkylation of pyridines, highlighting the potential for high selectivity in reactions involving this heterocyclic motif. google.com

While specific studies focusing solely on the cobalt-catalyzed coupling of this compound are limited, the general principles suggest its viability in forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The reaction's selectivity would be influenced by the choice of ligand, solvent, and reaction conditions, which can stabilize the cobalt catalytic species and modulate its reactivity. nih.govprinceton.edu

Table 2: General Scheme for Cobalt-Catalyzed Cross-Coupling Illustrates the general transformation enabled by cobalt catalysis with organozinc reagents.

Organozinc Reagent TypeElectrophile TypeCobalt Catalyst SystemProduct Type
Ar-ZnXAr'-X (X=Cl, Br, I)CoCl₂Ar-Ar'
Alkyl-ZnXAr-X (X=Cl, Br, I)CoCl₂ / LigandAlkyl-Ar

Non-Catalytic Addition and Substitution Reactions

Alkylative and Other Substitution Processes

The most prominent application of this compound falls under the category of substitution reactions, specifically transition metal-catalyzed cross-coupling. The Negishi coupling, which utilizes a palladium or nickel catalyst, is a cornerstone reaction for organozinc reagents and is highly effective for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org

In a Negishi coupling, the this compound acts as the nucleophilic partner, reacting with a variety of organic halides or triflates (sp², sp³, and sp hybridized) to form the cross-coupled product. wikipedia.org This reaction is distinguished by its high functional group tolerance, allowing for the coupling of complex and sensitive molecules, which is why it is employed in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The 2-pyridylzinc moiety is an excellent nucleophile in these processes, often enabling reactions to proceed at room temperature. nih.gov

The reaction mechanism involves an oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by a transmetalation step with the organozinc reagent, and concludes with a reductive elimination step that forms the new C-C bond and regenerates the catalyst.

Table 3: Representative Negishi Coupling of a 2-Pyridylzinc Reagent with Aryl Halides This table illustrates the typical scope and yields for Negishi couplings involving 2-pyridylzinc reagents, representing the expected reactivity of this compound.

2-Pyridylzinc ReagentAryl HalideCatalyst SystemProductYield (%)
2-Pyridylzinc pivalate (B1233124)4-ChloroacetophenonePd₂(dba)₃ / XPhos1-(4-(Pyridin-2-yl)phenyl)ethan-1-one95
2-Pyridylzinc pivalateMethyl 4-bromobenzoatePd₂(dba)₃ / XPhosMethyl 4-(pyridin-2-yl)benzoate96
2-Pyridylzinc pivalate2-Bromo-N,N-dimethylanilinePd₂(dba)₃ / XPhosN,N-Dimethyl-2-(pyridin-2-yl)aniline91
2-Pyridylzinc pivalate2-ChloronicotinonitrilePd₂(dba)₃ / XPhos2,2'-Bipyridine-3-carbonitrile85

Data sourced from studies on solid 2-pyridylzinc reagents. nih.gov

Mechanistic Elucidation and Fundamental Reaction Studies

Detailed Mechanistic Investigations of Organozinc Formation

The formation of organozinc halides, such as (2-Chloro-5-pyridyl)methylzinc chloride, via the direct insertion of metallic zinc into an organic halide is a fundamental process in organometallic chemistry. Mechanistic studies have revealed that this is not a simple, single-step reaction but a sequence involving oxidative addition and solubilization. nih.gov The direct insertion mechanism involves two primary steps: first, the oxidative addition of the organic halide (in this case, 2-chloro-5-(chloromethyl)pyridine) onto the surface of the zinc metal to form a surface-bound organozinc intermediate (R-Zn-X). nih.gov The second step is the solubilization of this intermediate into the reaction solvent. nih.gov

The efficiency of this process is often low with commercial zinc powder due to a passivating oxide layer and the sluggish nature of the reaction. nih.gov Consequently, various activation methods are employed. Chemical activating agents play a crucial role in accelerating the formation of the soluble organozinc reagent. For instance, additives like lithium chloride (LiCl) have been shown to significantly enhance the rate of organozinc formation. Mechanistic studies using techniques like fluorescence microscopy have indicated that LiCl primarily accelerates the solubilization step, facilitating the transfer of the organozinc species from the metal surface into the solution. nih.gov Other activators, such as polar aprotic solvents like DMSO, are believed to accelerate the initial oxidative addition step. nih.gov

While detailed kinetic and surface-specific studies for the formation of this compound are not extensively documented, the general mechanism established for alkyl and aryl halides is presumed to apply. The process would involve the oxidative insertion of activated zinc into the carbon-chlorine bond of the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine (B46043).

Table 1: Key Steps in Organozinc Reagent Formation

StepDescriptionInfluencing Factors
1. Oxidative Addition Insertion of zinc metal into the carbon-halide bond of the organic halide, forming a surface-bound organozinc intermediate.Zinc activation method, solvent polarity, nature of the halide. nih.gov
2. Solubilization Release of the organozinc intermediate from the zinc surface into the reaction solvent.Presence of solubilizing agents (e.g., LiCl), solvent properties. nih.gov

Probing Reaction Pathways in Catalytic Cross-Couplings

This compound is a key reagent in Negishi cross-coupling reactions to form carbon-carbon bonds. wikipedia.org The generally accepted mechanism for these palladium-catalyzed reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.orgresearchgate.net This cycle is comprised of three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-ligated, electron-rich Pd(0) complex. uvic.ca This step involves the cleavage of the carbon-halide bond and the formation of a new organopalladium(II) complex, L_nPd(Ar)(X). uvic.ca The reactivity of the organic halide typically follows the order I > OTf > Br >> Cl. wikipedia.org Computational and experimental studies suggest that this step can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement (SNAr-like) mechanism, depending on the substrate, ligand, and coordination number of the palladium center. chemrxiv.org For electron-deficient substrates, such as those containing a pyridine (B92270) ring, a nucleophilic displacement mechanism can be favored. chemrxiv.org

Transmetalation : Following oxidative addition, the organopalladium(II) complex undergoes transmetalation with the organozinc reagent, this compound. In this step, the organic group from the zinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate, L_nPd(Ar)(R), where R is the (2-chloro-5-pyridyl)methyl group. researchgate.netacs.org This step regenerates a zinc halide salt. Detailed mechanistic studies on model systems have shown that transmetalation can be complex, sometimes involving secondary transmetalation events that can lead to side products like homocoupled species. researchgate.net The exact mechanism and transition state of this step can be influenced by the nature of the organozinc reagent and the ligands on the palladium. researchgate.net

Reductive Elimination : This is the final and product-forming step of the catalytic cycle. The diorganopalladium(II) intermediate, L_nPd(Ar)(R), undergoes reductive elimination to form the desired cross-coupled product (Ar-R) and regenerate the active Pd(0) catalyst. berkeley.eduacs.org This step involves the formation of a C-C bond between the two organic groups attached to the palladium. The rate and efficiency of reductive elimination are significantly influenced by the steric and electronic properties of both the coupling partners and the ancillary ligands on the palladium. acs.orgnih.gov

The ligands coordinated to the palladium center are not mere spectators; they play a critical role in modulating the reactivity and selectivity of the catalyst. tcichemicals.com The design of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is crucial for an efficient cross-coupling reaction involving reagents like this compound. chinesechemsoc.orgorganic-chemistry.org

The electronic and steric properties of the ligand directly influence each elementary step of the catalytic cycle:

Oxidative Addition : Electron-rich and bulky ligands, such as dialkylbiaryl phosphines (e.g., XPhos) or certain NHCs, can promote the oxidative addition of less reactive electrophiles like aryl chlorides by stabilizing the electron-rich Pd(0) center and facilitating bond cleavage. nih.govorganic-chemistry.org

Transmetalation : The ligand can affect the rate of transmetalation, although the effects are complex and less straightforward than for the other steps.

Reductive Elimination : Bulky ligands are known to accelerate the rate of reductive elimination. nih.govtcichemicals.com This is a critical factor in couplings involving sp³-hybridized organometallics, like benzylic zinc reagents, where β-hydride elimination can be a competing and undesirable pathway. A ligand that promotes rapid reductive elimination can outcompete β-hydride elimination, thus improving the yield and selectivity for the desired product. nih.gov

For pyridylzinc reagents specifically, ligands that can stabilize the catalyst and prevent side reactions are essential. nih.gov The development of catalysts incorporating bulky and electron-rich ligands has significantly expanded the scope of Negishi couplings to include challenging substrates. nih.gov

Table 2: Influence of Ligand Properties on Negishi Cross-Coupling Steps

Ligand PropertyEffect on Oxidative AdditionEffect on Reductive EliminationCommon Ligand Classes
High Electron Density AcceleratesGenerally acceleratesTrialkylphosphines, NHCs tcichemicals.comorganic-chemistry.org
Large Steric Bulk Can facilitate cleavageStrongly accelerates, suppresses side reactionsBuchwald-type biarylphosphines, bulky NHCs nih.govnih.gov

Identification and Role of Radical Intermediates

While the Pd(0)/Pd(II) catalytic cycle is the widely accepted pathway for Negishi cross-couplings, the involvement of radical intermediates cannot be entirely discounted, particularly in the formation of the organozinc reagent itself or under specific cross-coupling conditions.

The formation of organozinc reagents from organic halides and zinc metal can, in some cases, proceed through a single-electron transfer (SET) mechanism, generating radical intermediates. nih.gov For benzylic halides, the stability of the resulting benzylic radical could make such a pathway plausible.

In the context of cross-coupling reactions, the addition of radical scavengers like TEMPO has been shown to inhibit certain nickel-catalyzed three-component coupling reactions involving organozinc reagents, suggesting the intermediacy of radical species in those specific systems. nih.gov While less common for palladium-catalyzed Negishi reactions, some oxidative addition steps, especially with certain substrates and low-valent metal centers, have been proposed to have radical character. princeton.edu However, for the standard Negishi cross-coupling involving this compound, a purely ionic, two-electron pathway is generally favored and considered the primary reaction channel.

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions like the Negishi cross-coupling. researchgate.netresearchgate.net Theoretical modeling allows for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the quantification of activation energy barriers for each elementary step. chinesechemsoc.org

For the Negishi reaction, DFT calculations have provided significant insights into:

Oxidative Addition : Modeling has helped differentiate between concerted and SNAr-type pathways for various aryl halides and has quantified the influence of ligand electronics and sterics on the activation barrier. chemrxiv.orgresearchgate.net

Transmetalation : Computational studies have mapped out the energy profiles for the transfer of the organic group from zinc to palladium, revealing the structures of key intermediates and transition states. researchgate.netchinesechemsoc.org

Reductive Elimination : The energy barrier for this crucial step has been calculated for numerous systems, explaining experimentally observed trends in reactivity and selectivity. These studies have confirmed how ligand bulkiness can lower the activation energy for C-C bond formation. berkeley.edunih.gov

While specific DFT studies focusing exclusively on this compound are not widely reported, the principles derived from modeling related benzylic and heteroaryl zinc reagents are directly applicable. chinesechemsoc.org These theoretical models provide a framework for understanding the reactivity of this specific compound and for rationally designing more efficient catalytic systems for its application. nih.gov

Advanced Synthetic Applications and Methodological Innovations

Strategic Synthesis of Complex Functionalized Pyridine (B92270) Scaffolds

(2-Chloro-5-pyridyl)methylzinc chloride is a highly effective nucleophile in Negishi cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of organic halides. organic-chemistry.org This palladium- or nickel-catalyzed reaction is a cornerstone for creating complex, unsymmetrical biaryl and heteroaryl structures. organic-chemistry.org The use of pyridylzinc reagents is often preferred over corresponding organoboron compounds (used in Suzuki-Miyaura coupling) because the latter can be unstable and prone to protodeboronation. nih.gov

The reaction facilitates the coupling of the (2-chloro-5-pyridyl)methyl group with diverse aryl, heteroaryl, vinyl, and benzyl (B1604629) halides, providing access to a broad scope of complex pyridine-containing scaffolds. organic-chemistry.org This versatility is crucial for building libraries of compounds for drug discovery and materials science. Research has focused on developing solid, moderately air-stable versions of pyridylzinc reagents to improve their handling and operational simplicity, further expanding the scope and practicality of Negishi reactions in synthesizing these scaffolds. organic-chemistry.orgacs.orgnih.gov

Table 1: Examples of Negishi Cross-Coupling Reactions with Pyridylzinc Reagents This table illustrates the versatility and functional group tolerance of pyridylzinc reagents in constructing complex scaffolds. Data is representative of typical Negishi coupling applications.

ElectrophileReagent TypeCatalyst SystemProduct StructureYield (%)Reference
4-Bromobenzonitrile2-Pyridylzinc pivalate (B1233124)Pd₂(dba)₃ / SPhos4-(Pyridin-2-yl)benzonitrile95 nih.govlas.ac.cn
Methyl 4-chlorobenzoate2-Pyridylzinc pivalatePd₂(dba)₃ / SPhosMethyl 4-(pyridin-2-yl)benzoate91 nih.govlas.ac.cn
1-(4-Bromophenyl)ethan-1-one2-Pyridylzinc pivalatePd₂(dba)₃ / SPhos1-(4-(Pyridin-2-yl)phenyl)ethan-1-one93 nih.govlas.ac.cn
2-Chloroisonicotinonitrile2-Pyridylzinc pivalatePd₂(dba)₃ / SPhos2,2'-Bipyridine-4-carbonitrile75 nih.govlas.ac.cn

Application in the Construction of Advanced Intermediates for Bioactive Molecules

The 2-chloro-5-methylpyridine (B98176) structural motif, which is installed by the subject zinc reagent, is a key component in a class of highly effective insecticides known as neonicotinoids. The precursor to the zinc reagent, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), is a critical intermediate in the industrial synthesis of blockbuster agrochemicals like Imidacloprid and Acetamiprid. chemicalbook.comgoogle.com The synthesis of CCMP itself is a topic of significant research, with various methods developed to optimize its production from starting materials like 3-methylpyridine. google.com

The role of the (2-chloro-5-pyridyl)methyl moiety is integral to the bioactivity of these insecticides. It acts as a pharmacophore that mimics acetylcholine (B1216132), binding to and activating nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The chlorine atom at the 2-position of the pyridine ring is crucial for this activity. Therefore, synthetic routes utilizing this compound or its precursors provide a direct pathway to these commercially important bioactive molecules.

Recent synthetic explorations have also focused on using CCMP to generate novel derivatives with potential biological activities, including antimicrobial and anti-malarial effects. asianpubs.orgresearchgate.net These studies involve converting CCMP into intermediates like 2-chloro-5-(hydrazinylmethyl)pyridine, which are then reacted with various aldehydes to produce a library of new hydrazone compounds for biological screening. asianpubs.orgresearchgate.net

Table 2: Bioactive Molecules Derived from the (2-Chloro-5-pyridyl)methyl Scaffold This table highlights key commercial and investigational compounds built from the (2-Chloro-5-pyridyl)methyl intermediate.

Compound NameClass of MoleculeBiological Target/UseReference
ImidaclopridNeonicotinoid InsecticideInsect nicotinic acetylcholine receptors (nAChRs) google.com
AcetamipridNeonicotinoid InsecticideInsect nicotinic acetylcholine receptors (nAChRs) chemicalbook.com
ThiaclopridNeonicotinoid InsecticideInsect nicotinic acetylcholine receptors (nAChRs)N/A
Hydrazone DerivativesInvestigational CompoundsAntimicrobial, Antimalarial asianpubs.orgresearchgate.net

Late-Stage Diversification and Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final stages of a synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.org While direct examples of using this compound in an LSF context are not extensively documented, molecules containing the resulting (2-chloro-5-pyridyl)methyl scaffold are excellent candidates for such modifications. cancer.gov

The pyridine ring within the scaffold offers several handles for late-stage diversification:

C–H Functionalization: The C–H bonds on the pyridine ring are targets for direct functionalization. beilstein-journals.org Various methodologies, including radical additions (Minisci-type reactions) and transition-metal-catalyzed C–H activation, can be employed to introduce new substituents. beilstein-journals.orgnih.gov However, achieving high regioselectivity on a complex, substituted pyridine can be challenging. cancer.gov

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr. This allows for the displacement of chloride with a variety of nucleophiles (O-, N-, S-, and C-based), providing a straightforward method for diversification. nih.gov Strategies combining C-H fluorination with subsequent SNAr of the installed fluoride (B91410) have also been developed to functionalize the position alpha to the nitrogen atom. nih.gov

Cross-Coupling Reactions: The C–Cl bond can serve as an electrophilic site for further cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or vinyl groups, thereby building upon the initial scaffold.

These methodologies allow chemists to take a core structure built using this compound and create a diverse range of analogues, which is essential for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Development of Stereoselective Synthetic Pathways Utilizing the Compound

The creation of chiral centers with high stereocontrol is a central goal of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. While specific examples detailing the use of this compound in asymmetric reactions are limited, the general reactivity of organozinc reagents makes them suitable for established stereoselective transformations. nih.gov

Key potential stereoselective applications include:

Catalytic Asymmetric Addition to Carbonyls and Imines: Organozinc reagents are well-known to add to prochiral aldehydes, ketones, and imines in the presence of a chiral catalyst to produce enantiomerically enriched secondary alcohols, tertiary alcohols, and amines, respectively. nih.govnih.gov A pathway utilizing this compound would involve its addition to an aldehyde in the presence of a chiral ligand and a titanium(IV) isopropoxide promoter, a well-established method for other organozinc and organozirconium reagents. nih.govmdpi.com

Stereoselective Negishi Cross-Coupling: The Negishi reaction itself can be rendered stereoselective. For instance, stereospecific cross-couplings can be achieved between chiral secondary alkylzinc reagents and heteroaryl halides. acs.org Conversely, stereoselective cross-couplings of achiral organozinc reagents with racemic electrophiles (dynamic kinetic resolution) or prochiral electrophiles are also possible, although less common. High retention of stereochemistry is often observed in couplings involving alkenyl halides. nih.govnih.gov

The development of such pathways would enable the synthesis of bioactive molecules where a stereocenter is located at the carbon atom adjacent to the chloropyridine ring, a valuable strategy for creating novel and potent therapeutic agents.

Emerging Techniques: Continuous Flow Synthesis and Microreactor Technologies

The shift from traditional batch processing to continuous flow synthesis and microreactor technology offers significant advantages in chemical manufacturing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. fiveable.mewikipedia.orgmdpi.com This is particularly relevant for the synthesis of organometallic reagents and hazardous intermediates. researchgate.netresearchgate.net

The industrial preparation of 2-chloro-5-(chloromethyl)pyridine (CCMP), the direct precursor to this compound, has been successfully adapted to continuous flow systems using microchannel reactors. scispace.comgoogle.com In one patented method, 2-chloro-5-methylpyridine is chlorinated using sulfuryl chloride with a radical initiator in a microchannel reactor. google.com This approach drastically reduces reaction time and improves product selectivity to nearly 98%, while the inherent safety of microreactors mitigates the risks associated with exothermic and radical reactions. google.com Another study demonstrated the synthesis of novel bioactive derivatives from CCMP using a flow reactor for a continuous and efficient process. asianpubs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of 2-chloro-5-(chloromethyl)pyridine This table illustrates the advantages of microreactor technology for the synthesis of the key precursor to this compound.

ParameterTraditional Batch ProcessContinuous Flow (Microreactor)Advantage of Flow
Reaction Time Several hours45-60 seconds (residence time)Drastically shorter production cycle
Temperature 70-80°C110-120°CHigher temp allows faster kinetics, safely managed
Product Selectivity Lower, risk of byproductsUp to 97.88%Higher purity, less waste
Safety Poor heat dissipation, risk of thermal runawayExcellent heat transfer, small reaction volumeInherently safer process
Scalability "Scale-up" effect can be problematicNumbering-up (parallel reactors), no scale-up effectPredictable and linear scalability

Data compiled from patent literature describing the process. google.compatsnap.com

Broader Context and Future Research Directions

Comparative Analysis with Other Organometallic Reagents (Lithium, Magnesium, Boron) in Heterocyclic Chemistry

Organozinc compounds like (2-Chloro-5-pyridyl)methylzinc chloride occupy a unique position in the reactivity spectrum of organometallic reagents, offering a balance of reactivity and functional group tolerance that is particularly advantageous in heterocyclic chemistry. beilstein-journals.orgnih.gov A comparative analysis with organolithium, organomagnesium (Grignard), and organoboron reagents reveals distinct advantages and disadvantages for each class.

Organolithium and Grignard reagents are highly reactive nucleophiles, a characteristic that, while powerful, often leads to a lack of chemoselectivity. acs.orglibretexts.org They readily react with a wide range of electrophiles but are generally intolerant of sensitive functional groups such as esters, nitriles, and ketones. This high reactivity can be problematic when working with multifunctional heterocyclic substrates, often requiring cumbersome protection and deprotection steps.

In contrast, organozinc reagents exhibit lower reactivity due to the more covalent nature of the carbon-zinc bond. slideshare.net This moderation is a key advantage, as it allows them to be highly compatible with a broad array of functional groups. beilstein-journals.orgnih.govresearchgate.net This tolerance simplifies synthetic routes to complex molecules by eliminating the need for protecting groups. While their reduced nucleophilicity means they often require a transition metal catalyst, such as palladium or nickel, for cross-coupling reactions (e.g., Negishi coupling), this requirement also provides an additional layer of control over the reaction. beilstein-journals.orgwikipedia.org

Organoboron reagents, used in Suzuki coupling reactions, are another major class of reagents for C-C bond formation in heterocyclic chemistry. nih.gov Like organozincs, they display excellent functional group tolerance and are generally stable and easy to handle. The choice between a Negishi (organozinc) and a Suzuki (organoboron) coupling often depends on factors like the availability of starting materials, the specific substrates involved, and the desired reaction conditions. However, the direct synthesis of organozinc reagents from organic halides is often very straightforward, providing a practical advantage. nih.gov

Organometallic Reagent ClassRelative ReactivityFunctional Group ToleranceCommon Application in Heterocyclic ChemistryKey Limitations
Organolithium (RLi)Very HighLowMetalation, Nucleophilic AdditionLow chemoselectivity, requires cryogenic temperatures
Organomagnesium (RMgX)HighLow to ModerateGrignard Reaction, Nucleophilic AdditionIntolerant of many functional groups, can be difficult to prepare for some heterocycles beilstein-journals.orgnih.gov
Organozinc (RZnX)ModerateHighNegishi Coupling, Nucleophilic AdditionOften requires a catalyst for cross-coupling, sensitive to air and moisture acs.orgwikipedia.org
Organoboron (RB(OR)2)LowHighSuzuki CouplingRequires a base for activation, transmetalation can be slow

Considerations for Scalability and Industrial Implementation of Organozinc Chemistry

The transition of a chemical reaction from a laboratory setting to industrial-scale production presents numerous challenges, including safety, cost, and process robustness. Organozinc chemistry, despite the sensitivity of the reagents to air and moisture, has seen a "renaissance" in recent decades due to its synthetic utility, and significant progress has been made in addressing scalability. acs.orgmagritek.com

A key development in the industrial implementation of organozinc chemistry is the advent of continuous flow synthesis. nih.gov This technology offers several advantages over traditional batch processing for preparing reagents like this compound. Flow reactors allow for precise control over reaction parameters such as temperature and residence time, leading to improved safety and reproducibility. nih.gov The on-demand generation of the organozinc reagent minimizes the risks associated with storing large quantities of these potentially pyrophoric compounds. nih.gov

Research has demonstrated the successful and scalable continuous formation of various organozinc reagents with high yields (often 78-100%). fraunhofer.de These processes have been transferred from laboratory to pilot scale, achieving throughputs of up to 18 L/h while maintaining complete conversion and high yields. fraunhofer.deresearchgate.net The ability to use highly concentrated starting materials in these flow systems further enhances their efficiency and industrial viability. acs.orgfraunhofer.de This continuous approach overcomes many of the traditional handling and storage limitations, making organozinc reagents more accessible and attractive for large-scale pharmaceutical and agrochemical synthesis. acs.orgfraunhofer.de

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of reactive intermediatesImproved safety; small volumes generated on-demand nih.gov
Heat Transfer Often inefficient, leading to potential thermal runawaysExcellent heat transfer due to high surface-area-to-volume ratio
Process Control Less precise control over reaction parametersPrecise control of temperature, pressure, and residence time nih.gov
Scalability Scaling up can be complex and non-linearMore straightforward "scaling out" by running reactors in parallel
Yield & Purity Can be variable; side reactions may occurOften higher yields and purity due to better control fraunhofer.deresearchgate.net

Perspectives on Novel Reaction Discovery and Catalyst Development

The utility of organozinc reagents is intrinsically linked to the discovery of new transformations and the development of more efficient and selective catalysts. Research in this area is vibrant, aiming to expand the synthetic toolbox and address existing limitations.

A significant focus is on developing novel C-C bond-forming reactions. For instance, researchers are exploring Mannich-like three-component reactions involving organozinc compounds to create α-branched amines. researcher.life Another avenue is the uncatalyzed cross-coupling of organozinc reagents with highly reactive electrophiles, which simplifies reaction protocols by removing the need for a transition metal. researchgate.net

In the realm of catalysis, efforts are directed toward creating catalysts that are more active, stable, and selective. For palladium-catalyzed Negishi couplings, new ligand and precatalyst systems, such as Pd-PEPPSI, have been developed to resist common deactivation pathways like beta-hydride elimination, thereby enabling challenging couplings with alkylzinc reagents. wikipedia.org Furthermore, the development of catalysts for enantioselective additions of organozinc reagents to carbonyls and other prochiral electrophiles remains a major goal. libretexts.orgresearcher.life The use of titanium(IV) catalysts, for example, has enabled the highly enantioselective alkylation of aldehydes with functionalized alkylzinc halides. researcher.life The exploration of alternative, more sustainable metals like iron and cobalt as catalysts for amination reactions with organozinc reagents is also a growing area of interest. researchgate.net

Frontiers in Functionalized Organozinc Reagent Research

The primary advantage of organozinc reagents is their compatibility with a wide range of functional groups. researchgate.net The frontier of research in this area involves pushing the limits of this compatibility and designing novel, highly functionalized organozinc reagents for the synthesis of increasingly complex target molecules.

Current research is focused on several key areas:

Preparation under Mild Conditions: Developing even milder methods for the synthesis of functionalized organozinc reagents is crucial. The use of activating agents like lithium chloride has enabled the direct insertion of zinc into organic halides at room temperature, but the search for more efficient and general methods continues. organic-chemistry.orgnih.gov

Tolerance of Highly Sensitive Groups: While organozincs are known for their tolerance of esters and nitriles, ongoing work seeks to prepare reagents containing even more sensitive functionalities, such as aldehydes or nitro groups. researchgate.net This requires the development of exceptionally mild halogen-zinc exchange reagents. researchgate.net

Stereoselective Reagents: The creation and use of configurationally stable alkylzinc species that can participate in highly diastereoselective and enantioselective cross-coupling reactions is a major research frontier. researchgate.net This allows for the direct construction of chiral centers with high fidelity.

Novel Reagent Scaffolds: Research is expanding beyond simple aryl and alkyl zinc reagents to include more complex structures. The development of versatile boron-stabilized organozinc reagents, for example, allows for novel enantioconvergent coupling reactions. researchgate.net

The continued development of new functionalized organozinc reagents will undoubtedly lead to more efficient and innovative synthetic routes to important molecules, further solidifying the indispensable role of organozinc chemistry in modern organic synthesis. researchgate.net

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (2-Chloro-5-pyridyl)methylzinc chloride, and what parameters ensure high yield?

  • Methodological Answer : The compound is typically synthesized via transmetallation or direct insertion of zinc into a pre-functionalized pyridyl chloride precursor. For example, starting from 2-chloro-5-(chloromethyl)pyridine, treatment with activated zinc (e.g., Rieke zinc) in tetrahydrofuran (THF) under inert atmosphere yields the organozinc reagent. Critical parameters include:

  • Temperature : Reactions are conducted at 0–25°C to avoid side reactions.
  • Solvent Purity : THF must be rigorously dried (e.g., over molecular sieves) to prevent hydrolysis.
  • Zinc Activation : Zinc dust is often pre-treated with 1,2-dibromoethane or trimethylsilyl chloride to enhance reactivity .
    • Data Table :
PrecursorSolventReaction Time (h)Yield (%)Reference
2-Chloro-5-(chloromethyl)pyridineTHF1278
5-Chloro-2-methylpyridine*Et₂O2465
*Requires additional halogenation step.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The reagent is moisture- and oxygen-sensitive. Store as a 0.5 M solution in THF under argon or nitrogen at –20°C. Use septum-sealed flasks to prevent solvent evaporation and contamination. Periodic titration (e.g., via iodolysis) is recommended to confirm reactivity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of THF vapors or zinc dust.
  • Spill Management : Neutralize with isopropanol followed by aqueous sodium bicarbonate .

Advanced Research Questions

Q. How do the chloro and pyridyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the zinc center, facilitating transmetallation with palladium or nickel catalysts. The pyridyl ring acts as a directing group, enabling regioselective coupling. For example, in Negishi couplings, the reagent shows higher selectivity for aryl bromides over chlorides compared to alkylzinc analogs. Density Functional Theory (DFT) studies suggest the pyridyl nitrogen stabilizes transition states via coordination to the metal catalyst .

Q. What advanced characterization techniques validate the structure and purity of this reagent?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF confirm the absence of proto-decomposition products. The pyridyl protons resonate at δ 7.8–8.5 ppm.
  • Elemental Analysis : Zinc content (theoretical: ~25%) is quantified via ICP-MS.
  • X-ray Crystallography : Single crystals (grown in hexane/THF) reveal a monomeric structure with tetrahedral zinc geometry .

Q. Can this reagent be used in enantioselective catalysis, and what ligands enhance its performance?

  • Methodological Answer : Chiral bisoxazoline or Josiphos ligands enable asymmetric alkylation. For instance, coupling with β-bromoesters in the presence of (R)-BINAP/Pd(0) achieves up to 92% ee. Key factors:

  • Ligand-to-Catalyst Ratio : Optimal at 2:1 (ligand:Pd).
  • Solvent Effects : Toluene improves enantioselectivity over THF due to reduced coordination interference .
    • Data Table :
SubstrateLigandee (%)Yield (%)Reference
β-Bromoester(R)-BINAP9285
α-Bromoketone(S)-Josiphos8878

Troubleshooting Common Experimental Issues

  • Low Coupling Yields :

    • Cause : Residual moisture or oxygen in the reaction mixture.
    • Solution : Pre-dry solvents and substrates over MgSO₄ or molecular sieves. Use high-purity argon for degassing .
  • Unidentified Byproducts :

    • Cause : Homocoupling due to oxidative side reactions.
    • Solution : Add catalytic Mn(II) or reduce reaction temperature to –10°C .

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